molecular formula C14H13NO4S B2671718 3-[(4-Methylphenyl)sulfamoyl]benzoic acid CAS No. 147410-77-3

3-[(4-Methylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2671718
CAS No.: 147410-77-3
M. Wt: 291.32
InChI Key: ZKULNPUGFSHGPW-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with a sulfamoyl group linked to a 4-methylphenyl moiety. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves sulfamoylation of substituted benzoic acid precursors, as demonstrated in ethyl 3-(N-(o-tolyl)sulfamoyl)benzoate hydrolysis ().

Properties

IUPAC Name

3-[(4-methylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-5-7-12(8-6-10)15-20(18,19)13-4-2-3-11(9-13)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULNPUGFSHGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147410-77-3
Record name 3-[(4-methylphenyl)sulfamoyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methylbenzenesulfonamide with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: In an industrial setting, the production of 3-[(4-Methylphenyl)sulfamoyl]benzoic acid may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 3-[(4-Methylphenyl)sulfamoyl]benzoic acid, exhibit antimicrobial properties. These compounds may inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial DNA replication. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that sulfamoylbenzoic acid derivatives can inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme associated with tumor growth and metastasis. For instance, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates were found to possess high binding affinity to CAIX, indicating their potential as anticancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli. The results showed that 3-[(4-Methylphenyl)sulfamoyl]benzoic acid exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Inhibition of Carbonic Anhydrase

In another investigation focused on the inhibition of CAIX, 3-[(4-Methylphenyl)sulfamoyl]benzoic acid was synthesized and tested alongside other derivatives. The compound demonstrated a dissociation constant (Kd) in the nanomolar range, indicating strong binding affinity and selectivity towards CAIX over other isozymes . This finding supports its development as a targeted cancer therapy.

Materials Science Applications

Beyond medicinal chemistry, 3-[(4-Methylphenyl)sulfamoyl]benzoic acid has applications in materials science. Its unique chemical properties allow it to be used as an additive in polymer formulations to enhance thermal stability and mechanical performance. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to degradation under thermal stress .

Summary of Findings

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant inhibition against bacterial strains ,
Anticancer PotentialHigh binding affinity to carbonic anhydrase IX ,
Materials ScienceEnhanced thermal stability in polymer formulations

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Modifications Key Properties/Activities Reference Evidence
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid Benzyl + 4-Cl phenyl groups 95% purity; used in R&D settings
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 4-Cl on benzoic acid + 3-Me phenyl CAS: 1262010-41-2; Formula: C₁₄H₁₂ClNO₄S
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid 4-Cl phenyl substitution Supplier data available (6 suppliers)
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid 4-OMe phenyl group Similarity score: 0.96 to parent compound
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid 4-OMe phenyl + N-methyl substitution Molecular formula: C₁₅H₁₅NO₅S

Key Observations:

  • Electron-Donating Groups (e.g., OMe, Me): Methoxy and methyl groups improve lipophilicity, aiding in membrane penetration but may reduce solubility .
  • N-Methylation: Addition of a methyl group to the sulfamoyl nitrogen (e.g., in ) introduces steric hindrance, which can either enhance selectivity or reduce off-target interactions.

Binding Affinity and Potency

Table 2: Binding Affinity and Selectivity Data
Compound Target Protein/Receptor Binding Affinity (ΔG or Kₐ) Reference Evidence
3-[(4-Methylphenyl)sulfamoyl]benzoic acid Hypothetical target (modeled) ΔG = -7.94 kcal/mol (predicted)
2-(N-(3-(1,3-Dioxoisoquinolinyl)propyl)sulfamoyl)benzoic acid (Compound 4) Same target as above ΔG = -8.53 kcal/mol (improved)
NPL-1011 (sulfonamide derivative) Dvl-1 PDZ domain Kₐ = 8.3 µM

Key Findings:

  • Enhanced Potency: Replacement of sulfur with a sulfamoyl group (as in Compound 4 vs. Compound 3) increased binding affinity by 0.59 kcal/mol, attributed to improved hydrogen bonding and van der Waals interactions .
  • Subnanomolar Activity: Derivatives with extended aromatic systems (e.g., benzyl or indole moieties) show subnanomolar agonist activity in certain assays, though direct data for 3-[(4-Methylphenyl)sulfamoyl]benzoic acid is pending .

Biological Activity

3-[(4-Methylphenyl)sulfamoyl]benzoic acid, with the molecular formula C14H13NO4S, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The structure of 3-[(4-Methylphenyl)sulfamoyl]benzoic acid features a benzoic acid moiety linked to a sulfamoyl group substituted with a 4-methylphenyl group. This unique substitution pattern enhances its lipophilicity and may influence its interaction with biological targets.

Property Value
Molecular Formula C14H13NO4S
IUPAC Name 3-[(4-methylphenyl)sulfamoyl]benzoic acid
CAS Number 147410-77-3

The biological activity of 3-[(4-Methylphenyl)sulfamoyl]benzoic acid is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms, which is critical for its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in a study assessing the effectiveness of several sulfamoylbenzoic acid derivatives, 3-[(4-Methylphenyl)sulfamoyl]benzoic acid was identified as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory responses .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. The inhibition of cPLA2α contributes to reduced production of pro-inflammatory mediators, thereby alleviating inflammatory responses in cellular models .

Comparative Studies

A comparative analysis with similar compounds reveals that 3-[(4-Methylphenyl)sulfamoyl]benzoic acid possesses unique properties due to the presence of the 4-methylphenyl group. This structural feature enhances its efficacy compared to other sulfamoylbenzoic acids that lack such substitutions.

Compound Activity Notes
3-[(4-Methylphenyl)sulfamoyl]benzoic acidAntimicrobial, Anti-inflammatoryPotent inhibitor of cPLA2α
4-Sulfamoylbenzoic acidModerate antimicrobialLacks 4-methylphenyl substitution
3-[Methyl(4-methylphenyl)sulfamoyl]benzoic acidSimilar activityAdditional methyl group on sulfamoyl nitrogen

Case Studies and Research Findings

  • Inhibition of cPLA2α : In a study published in ResearchGate, it was demonstrated that derivatives of sulfamoylbenzoic acids could effectively inhibit cPLA2α, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Efficacy : A recent investigation into the antibacterial properties of various sulfamoyl compounds indicated that 3-[(4-Methylphenyl)sulfamoyl]benzoic acid showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antibiotic agent.
  • Structure-Activity Relationship (SAR) : An analysis of structural variations among sulfamoyl derivatives indicated that the methyl substitution on the phenyl ring plays a crucial role in enhancing biological activity, providing insights for future drug design .

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